(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
“(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the molecular formula C12H8N2O3S2 and a molecular weight of 292.33 . It’s used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2O3S2/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Properties
Compounds similar to (4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid have been found to possess significant antibacterial and antimycobacterial activity. For instance, N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds show considerable effectiveness against various strains of Gram-negative and Gram-positive bacteria, as well as against M. tuberculosis and M. avium strains (Chambhare et al., 2003).
Inhibitory Effects on Protein Kinases
Some derivatives of this compound class, notably (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, have been synthesized and evaluated for their inhibitory effects on human protein kinase CK2. Certain compounds in this category have shown significant selectivity and potency in inhibiting this kinase, which is notable for its potential in cancer therapy (Golub et al., 2011).
Antitumor Properties
Research into similar chemical structures has led to the development of compounds with potential antitumor properties. For instance, certain thieno[2,3-d]pyrimidine derivatives have been found to inhibit tumor necrosis factor alpha and nitric oxide, suggesting their utility in cancer research (Lei et al., 2017).
Applications in Quantum Chemistry
In quantum chemistry, investigations into the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones have provided insights into the mechanisms of ipso-substitution and the effects of various substituents on the pyrimidine cycle. This research contributes to the broader understanding of the chemical behavior of similar compounds (Mamarahmonov et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd), an enzyme found in mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Inhibition of cyt-bd could potentially disrupt the energy metabolism of mycobacterium tuberculosis .
Result of Action
Based on the potential inhibition of cyt-bd, it could potentially lead to a disruption in the energy metabolism of mycobacterium tuberculosis .
Properties
IUPAC Name |
2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S2/c15-9(16)4-14-6-13-11-10(12(14)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLFKVXEVUPXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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